
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
Overview
Description
CC-8017 is a bio-active chemical.
Mechanism of Action
Target of Action
CC-8017, also known as a Cereblon E3 Ligase Modulator (CELMoD) agent, primarily targets the transcription factors Ikaros and Aiolos . These transcription factors are critical for the development of B-cell malignancies .
Mode of Action
CC-8017 interacts with Cereblon (CRBN) , a CRL4 CRBN E3 ubiquitin ligase substrate receptor, to induce recruitment and ubiquitin-mediated proteasomal degradation of Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CC-8017 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Pharmacokinetics
Similar compounds in its class, such as pomalidomide, have been shown to be well absorbed, with the parent compound being the predominant circulating component . Pomalidomide was extensively metabolized prior to excretion, and metabolites were eliminated primarily in urine .
Result of Action
The result of CC-8017’s action is potent antitumor activity. It has shown to exhibit 10- to 100-fold enhanced antiproliferative and apoptotic activity in a range of diffuse large B-cell lymphoma (DLBCL) cell lines, independent of subtype or chemotherapy-resistant status .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- are largely determined by its interactions with various biomolecules. Clearance pathways of this compound include cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Cellular Effects
It is known that the compound is well absorbed, with the parent compound being the predominant circulating component .
Molecular Mechanism
The molecular mechanism of action of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- involves interactions with various biomolecules. The hydroxy metabolites and hydrolysis products of this compound are at least 26-fold less pharmacologically active than the parent compound in vitro .
Metabolic Pathways
The metabolic pathways of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation
Biological Activity
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- (CAS #: 2635-64-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is . It features a complex structure that includes an isoindole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.26 g/mol |
CAS Number | 2635-64-5 |
Research indicates that compounds within the isoindole family can interact with various biological targets, including receptors and enzymes. Specifically, this compound has shown potential in:
- Antitumor Activity : Some studies suggest that isoindoles can inhibit tumor growth by affecting cell cycle regulation and apoptosis.
- Antimicrobial Properties : Preliminary findings indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.
- Cytotoxic Effects : The compound has been tested for cytotoxicity against various cancer cell lines, showing promise in selectively targeting malignant cells.
Case Studies
-
Antitumor Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of isoindole derivatives in inhibiting the growth of lung cancer cells. The research demonstrated that these compounds could induce apoptosis through the activation of caspase pathways . -
Antimicrobial Testing :
In a comparative study, the antimicrobial activity of several isoindole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as therapeutic agents . -
Cytotoxicity Assays :
Various cytotoxicity assays have been conducted on different cancer cell lines such as HeLa and MCF-7. Results showed that the compound had a dose-dependent effect on cell viability, with IC50 values indicating promising cytotoxic potential .
Table 2: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antitumor | Induces apoptosis in cancer cell lines |
Antimicrobial | Effective against specific bacterial strains |
Cytotoxicity | Dose-dependent cytotoxic effects observed |
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound is classified as a Cereblon E3 Ligase Modulator (CELMoD) agent. It primarily targets the transcription factors Ikaros and Aiolos, leading to their degradation through the ubiquitin-proteasome pathway. This mechanism results in the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, which are crucial for regulating cell cycle progression and immune responses.
Biochemical Pathways
The metabolic pathways of this compound involve cytochrome P450-mediated hydroxylation followed by glucuronidation. Its pharmacological activity is largely attributed to its interactions with various biomolecules, with the parent compound being the predominant circulating component in biological systems.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. It has demonstrated enhanced antiproliferative effects across various diffuse large B-cell lymphoma cell lines, showing a significant increase in apoptotic activity independent of subtype or chemotherapy resistance.
Neuroprotective Effects
The derivatives of isoindoline-1,3-dione have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In silico studies have shown promising results with IC50 values indicating strong inhibitory potential against these enzymes, suggesting that modifications of the isoindoline structure could lead to effective treatments for cognitive decline associated with Alzheimer's disease .
Case Studies and Experimental Findings
Study | Findings | IC50 Values |
---|---|---|
Farani et al. | Evaluated derivatives of isoindoline-1,3-dione for AChE inhibition | Best: 0.91 μM |
Karim et al. | Synthesized N-benzyl pyridinium hybrids for AChE inhibition | IC50 range: 2.1 to 7.4 µM |
Bajda et al. | Investigated N-benzylpiperidinylamine derivatives | Best: 87 nM against AChE |
These studies highlight the versatility of isoindole derivatives in addressing both oncological and neurodegenerative conditions.
Properties
IUPAC Name |
5-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)12(19)16(11(6)18)8(13(20)21)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKMMEVRGHPMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-64-5 | |
Record name | CC-8017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-8017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XS9W611WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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